molecular formula C20H15N7O3 B10975809 2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10975809
M. Wt: 401.4 g/mol
InChI Key: JCEQNYYDPNNBID-UHFFFAOYSA-N
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Description

2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a CDK inhibitor, which could be useful in cancer research.

    Medicine: Potential therapeutic agent for the treatment of cancer due to its ability to inhibit CDK2.

    Industry: Could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, which confer high selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C20H15N7O3

Molecular Weight

401.4 g/mol

IUPAC Name

4-[3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15N7O3/c1-12-7-15(5-6-17(12)27(28)29)30-10-13-3-2-4-14(8-13)18-23-20-16-9-22-24-19(16)21-11-26(20)25-18/h2-9,11H,10H2,1H3,(H,22,24)

InChI Key

JCEQNYYDPNNBID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)[N+](=O)[O-]

Origin of Product

United States

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